Harnessing the Potential of Pyrazolo[3,4-c]pyridine Scaffolds: A Technical Guide for Drug Discovery
Harnessing the Potential of Pyrazolo[3,4-c]pyridine Scaffolds: A Technical Guide for Drug Discovery
Abstract
The pyrazolo[3,4-c]pyridine core is a notable heterocyclic scaffold, increasingly recognized for its therapeutic potential across a spectrum of diseases. Its structural resemblance to purine has positioned it as a compelling framework for designing inhibitors that target purine-binding pockets in various enzymes.[1] This guide provides an in-depth exploration of the pyrazolo[3,4-c]pyridine scaffold, from its fundamental chemical attributes and synthesis to its application in modern drug discovery, with a focus on kinase inhibition. We will delve into the strategic considerations for scaffold elaboration, key biological targets, and present actionable protocols for researchers in the field.
The Pyrazolo[3,4-c]pyridine Core: A Privileged Scaffold in Medicinal Chemistry
Heterocyclic compounds form the bedrock of many pharmaceuticals, and the pyrazolo[3,4-c]pyridine scaffold has emerged as a "privileged" structure.[2] This designation is not arbitrary; it reflects the scaffold's ability to serve as a versatile template for developing ligands against multiple, distinct biological targets.
Key Structural Features and Medicinal Chemistry Rationale:
-
Purine Bioisostere: The fusion of a pyrazole and a pyridine ring creates a nitrogen-rich aromatic system that mimics the endogenous purine core.[1] This mimicry allows compounds based on this scaffold to effectively compete with natural ligands like ATP for binding sites on enzymes, particularly kinases.
-
Vectorial Functionalization: The true power of the pyrazolo[3,4-c]pyridine scaffold lies in its capacity for selective "vectorial functionalization."[1][2] This means that different positions on the bicyclic core can be independently and strategically modified, allowing for the precise tuning of a compound's properties to achieve desired potency, selectivity, and pharmacokinetic profiles. The primary growth vectors for elaboration include the N-1 and N-2 positions of the pyrazole ring, and the C-3, C-5, and C-7 positions of the pyridine ring.[1]
-
Hydrogen Bonding Capabilities: The nitrogen atoms within the scaffold can act as both hydrogen bond donors and acceptors, facilitating strong and specific interactions with target proteins. This is a critical feature for achieving high-affinity binding.
Logical Relationship of Scaffold Properties to Drug Discovery Potential
Caption: Multi-vector functionalization strategy for the pyrazolo[3,4-c]pyridine scaffold.
Key Biological Targets and Therapeutic Applications
The pyrazolo[3,4-c]pyridine scaffold has demonstrated activity against a range of important biological targets, primarily within the kinase family, but also extending to other enzyme classes and protein-protein interactions.
Kinase Inhibition
Kinases are a major class of drug targets, particularly in oncology and inflammatory diseases. The structural similarity of the pyrazolo[3,4-c]pyridine core to ATP makes it an ideal starting point for designing kinase inhibitors.
-
Cyclin-Dependent Kinases (CDKs): Certain pyrazolo[3,4-c]pyridazine analogues, which are structurally related, have been identified as potent inhibitors of CDK1/cyclin B, with selectivity for the CDK family. [3][4]This highlights the potential of the broader pyrazolopyridine class in developing anti-cancer agents that target cell cycle progression. [5]* Receptor Interacting Protein 1 (RIP1) Kinase: 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine derivatives have been discovered as potent, orally available, and brain-penetrating inhibitors of RIP1 kinase. [6]This is significant for the treatment of neuroinflammatory and neurodegenerative diseases.
-
Other Kinases: The versatility of the scaffold has led to the development of inhibitors for a wide array of other kinases, including Glycogen Synthase Kinase-3 (GSK-3), Fibroblast Growth Factor Receptor (FGFR), and c-Met, all of which are implicated in cancer. [7][8]
Beyond Kinases: Other Therapeutic Areas
-
Anticancer Activity: Beyond specific kinase inhibition, pyrazolo[3,4-c]pyridine derivatives have shown broad anticancer activity. [9]For instance, some derivatives have been investigated as Topoisomerase IIα inhibitors, inducing DNA damage and apoptosis in cancer cells. [10]* Protein-Protein Interaction (PPI) Inhibition: In a novel application, pyrazolo[4,3-c]pyridines have been developed as the first inhibitors of the PEX14-PEX5 protein-protein interaction in Trypanosoma, demonstrating potent trypanocidal activity. [11][12]This opens up new avenues for treating devastating parasitic diseases.
-
AMP-Activated Protein Kinase (AMPK) Activation: In contrast to inhibition, some pyrazolo[3,4-b]pyridine derivatives have been synthesized as activators of AMPK, a key regulator of cellular energy homeostasis, with potential applications in metabolic diseases. [13] Table 1: Representative Biological Activities of Pyrazolo[3,4-c]pyridine and Related Scaffolds
| Scaffold/Derivative Class | Target/Activity | Therapeutic Area | Reference |
| Pyrazolo[3,4-c]pyridazines | CDK1/Cyclin B Inhibition | Oncology | [3][4] |
| 7-Oxo-tetrahydro-pyrazolo[3,4-c]pyridines | RIP1 Kinase Inhibition | Neuroinflammation | [6] |
| Pyrazolo[4,3-c]pyridines | PEX14-PEX5 PPI Inhibition | Anti-parasitic (Trypanosoma) | [11][12] |
| Pyrazolo[3,4-b]pyridines | Topoisomerase IIα Inhibition | Oncology | [10] |
| Pyrazolo[3,4-b]pyridines | AMPK Activation | Metabolic Diseases | [13] |
Experimental Protocols: A Practical Guide
To ensure the trustworthiness and reproducibility of research, detailed and validated protocols are essential. Below are representative protocols for the synthesis and biological evaluation of pyrazolo[3,4-c]pyridine derivatives.
General Protocol for Suzuki-Miyaura Cross-Coupling at C-3
This protocol describes a typical procedure for introducing an aryl group at the C-3 position of a borylated pyrazolo[3,4-c]pyridine intermediate.
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the C-3 borylated pyrazolo[3,4-c]pyridine (1.0 eq.), the desired aryl halide (1.1 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base, typically an aqueous solution of Na₂CO₃ (2M, 3.0 eq.).
-
Solvent Addition: Add a degassed solvent mixture, commonly 1,4-dioxane or a mixture of toluene and ethanol.
-
Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the C-3 functionalized product.
Protocol for In Vitro Kinase Inhibition Assay (e.g., RIP1 Kinase)
This protocol outlines a general method for assessing the inhibitory activity of a compound against a specific kinase using a luminescence-based assay.
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a buffer solution appropriate for the kinase assay (e.g., a HEPES-based buffer containing MgCl₂, Brij-35, and DTT). Prepare serial dilutions of the test compounds in DMSO.
-
Kinase Reaction: In a 384-well plate, add the kinase buffer, the kinase enzyme (e.g., human RIP1), and the test compound at various concentrations.
-
Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a suitable peptide) and ATP at a concentration close to its Km value.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Detection: Stop the reaction and quantify the amount of ATP remaining using a luminescence-based detection reagent (e.g., Kinase-Glo®). The luminescent signal is inversely correlated with kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a four-parameter logistic dose-response curve.
Future Directions and Outlook
The pyrazolo[3,4-c]pyridine scaffold continues to be a fertile ground for drug discovery. Future efforts will likely focus on:
-
Expanding the Target Space: While kinase inhibition is a well-established application, exploring other enzyme families and receptor classes will be a key area of growth.
-
Fragment-Based Drug Discovery (FBDD): The scaffold is an ideal starting point for FBDD campaigns, where small, functionalized fragments can be elaborated into potent leads. * Novel Synthetic Methodologies: The development of new, more efficient, and greener synthetic routes will accelerate the discovery process. [14]This includes the use of novel catalysts and multi-component reactions. [15][16]* Structure-Based Design: As more crystal structures of pyrazolo[3,4-c]pyridine derivatives in complex with their targets become available, structure-based design and computational modeling will play an increasingly important role in optimizing ligand binding and selectivity. [12] In conclusion, the pyrazolo[3,4-c]pyridine scaffold represents a highly versatile and valuable core for the development of novel therapeutics. Its unique combination of a purine-like structure and amenability to vectorial functionalization ensures its continued relevance in the field of medicinal chemistry.
References
-
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: RSC Publishing URL: [Link]
-
Title: Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases Source: PubMed URL: [Link]
-
Title: An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives Source: PMC URL: [Link]
-
Title: A new and straightforward route to synthesize novel pyrazolo[3,4- b ]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3- c ]pyrazole-5-carbonitriles Source: ResearchGate URL: [Link]
-
Title: Pyrazolo[3,4-c]pyridazines as Novel and Selective Inhibitors of Cyclin-Dependent Kinases Source: Journal of Medicinal Chemistry URL: [Link]
-
Title: 1H-Pyrazolo[3,4-c]pyridine 1; the heterocyclic scaffold chosen for elaboration by vectorial functionalisation along the 4 major growth vectors Source: ResearchGate URL: [Link]
-
Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: SCIRP URL: [Link]
-
Title: Discovery of 7-Oxo-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine Derivatives as Potent, Orally Available, and Brain-Penetrating Receptor Interacting Protein 1 (RIP1) Kinase Inhibitors: Analysis of Structure–Kinetic Relationships Source: ACS Publications URL: [Link]
-
Title: Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones Source: PMC URL: [Link]
-
Title: Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy Source: PMC - NIH URL: [Link]
-
Title: Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines Source: PMC URL: [Link]
-
Title: A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles Source: PMC URL: [Link]
-
Title: Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives Source: Open Journal of Medicinal Chemistry URL: [Link]
-
Title: Synthesis and biological screening of some Pyridine and Pyrrole derivatives of Pyrazolo [3, 4-c] pyrazoles Source: JOCPR URL: [Link]
-
Title: Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines Source: MDPI URL: [Link]
-
Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: PMC URL: [Link]
-
Title: Structure-activity relationship in pyrazolo[4,3-c]pyridines, first inhibitors of PEX14-PEX5 Protein-Protein Interaction (PPI) with trypanocidal activity Source: ResearchGate URL: [Link]
-
Title: Structure–Activity Relationship in Pyrazolo[4,3-c]pyridines, First Inhibitors of PEX14–PEX5 Protein–Protein Interaction with Trypanocidal Activity Source: ACS Publications URL: [Link]
-
Title: Novel Pyrazolo[3,4-d]pyrimidine Derivatives as Potential Antitumor Agents: Exploratory Synthesis, Preliminary Structure-Activity Relationships, and in Vitro Biological Evaluation Source: PMC URL: [Link]
-
Title: Synthesis and antitumor activity of some new pyrazolo[3,4-d]pyrimidine and pyrazolo[3,4-b]pyridine derivatives Source: Taylor & Francis URL: [Link]
-
Title: Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators Source: PubMed URL: [Link]
-
Title: Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity Source: MDPI URL: [Link]
-
Title: Cu(II)-Catalyzed Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their Potential Antibacterial and Cytotoxic Activities with Molecular Docking, DFT Calculation, and SwissADME Analysis Source: ACS Omega URL: [Link]
-
Title: Synthesis and Biological Activity of Pyrazolo[4,3-c]heterocyclic Derivatives: A Mini Review Source: Bentham Science URL: [Link]
-
Title: ChemInform Abstract: Review on Synthesis and Biological Activity of Pyrazolo[3,4-b]pyridine Source: Wiley Online Library URL: [Link]
-
Title: "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review Source: Semantic Scholar URL: [Link]
-
Title: Pyrazolo[3,4-b]pyridines: Syntheses, reactions, and nuclear magnetic resonance spectra Source: Wiley Online Library URL: [Link]
Sources
- 1. Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazolo[3,4-c]pyridazines as novel and selective inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-<i>b</i>]pyridine Derivatives [file.scirp.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and structure-activity relationships of pyrazolo-[3,4-b]pyridine derivatives as adenosine 5'-monophosphate-activated protein kinase activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A new and straightforward route to synthesize novel pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. (PDF) "Pyrazolo[3,4-b]pyridins with Pharmaceutical activity in Heterocyclic Chemistry" A review [academia.edu]
